molecular formula C13H11N3S B15095856 N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 62638-75-9

N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B15095856
CAS No.: 62638-75-9
M. Wt: 241.31 g/mol
InChI Key: CHTNCGHSFDKLOO-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to serve as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. For instance, the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine under microwave irradiation has been reported .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase or other critical enzymes in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- is unique due to its specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse biological activities make it a valuable compound for research and development .

Properties

CAS No.

62638-75-9

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-benzyl-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)8-15-13-16-11-9-14-7-6-12(11)17-13/h1-7,9H,8H2,(H,15,16)

InChI Key

CHTNCGHSFDKLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=CN=C3

Origin of Product

United States

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